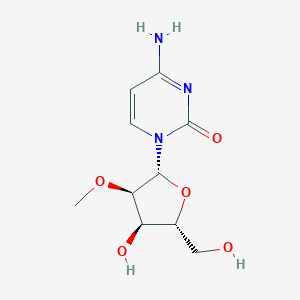

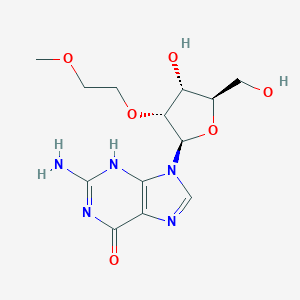

N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide

Overview

Description

Ergothioneine is a unique low molecular weight dietary thiol/thione . It can accumulate at high levels in the body from diet and may play important physiological roles in human health and development, and possibly in prevention and treatment of disease .

Synthesis Analysis

Ergothioneine is synthesized by a variety of microbes, especially fungi and actinobacteria . It’s not synthesized by plants and animals, who acquire it via the soil and their diet . There has been a report on the improved chemical synthesis of ergothioneine using either histidine or ergothioneine as the starting material .Molecular Structure Analysis

Ergothioneine exists as a tautomer between the thione and the thiol form, with the thione form dominating at physiological pH . This provides greater stability in vivo than other low molecular weight thiols such as glutathione .Chemical Reactions Analysis

Ergothioneine has potent antioxidant activities . It can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to damage DNA, proteins, and lipids . Ergothioneine can also chelate metal cations such as Cu2+/Cu+ to inhibit the production of ROS .Physical And Chemical Properties Analysis

Ergothioneine is a sulfur-containing histidine derivative . It’s unusual stability, reviewed in Refs , makes it unique among low molecular weight thiols .Scientific Research Applications

Antioxidant Mechanisms in Anti-Aging

Ergothioneine and its derivatives, including N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide, have been extensively studied for their antioxidant properties. These compounds are known to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can damage DNA, proteins, and lipids. The compound’s role in modulating cellular antioxidant defense systems is crucial in the context of aging, as it helps to maintain cellular integrity over time .

Pharmacophore Biosynthesis

The biosynthesis of ergothioneine and its related compounds involves complex enzymatic pathways. Understanding the pharmacophore-forming enzymology is essential for synthesizing these compounds and for potential pharmaceutical applications. The compound could serve as a substrate for key enzymes in the biosynthetic pathway, aiding in the study of ergothioneine production .

Cellular Health and Longevity

Ergothioneine derivatives are correlated with healthy aging and longevity. Their ability to interact with intracellular signaling cascades, like the KEAP1 and NRF2 pathways, suggests a role in regulating the aging process at the cellular and molecular levels .

Mechanism of Action

Target of Action

The primary target of this compound is the large solute carrier 22A member 4 (SLC22A4), a membrane transporter expressed on the apical membrane of the small intestine . This transporter is responsible for the absorption and renal reabsorption of the compound from the diet .

Mode of Action

The compound interacts with its target, the SLC22A4 transporter, to facilitate its absorption into the body . Once absorbed, it exhibits potent antioxidant activities, capable of scavenging a diverse range of reactive oxygen and nitrogen species . It also has metal chelation properties .

Biochemical Pathways

The compound is predicted to directly regulate the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the cellular response to oxidative stress . By modulating the Nrf2 pathway, it can enhance the body’s antioxidant defenses .

Pharmacokinetics

The compound is rapidly absorbed and largely retained by the body, with large increases in plasma levels observed after intake . It is primarily acquired from the diet through the pH-dependent activity of the SLC22A4 transporter . The compound is avidly absorbed and retained from the diet in both animals and humans .

Result of Action

The compound’s antioxidant and cytoprotective activities can help protect the body against oxidative stress, damage, and inflammation . In humans, high plasma levels of the compound have been associated with significantly reduced cardiovascular mortality and overall mortality risks .

Action Environment

Environmental factors such as diet can influence the action, efficacy, and stability of the compound. For instance, the compound is found in high amounts in mushrooms and fermented foods . Therefore, dietary intake of these foods can increase the body’s levels of the compound and enhance its antioxidant effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(2S)-3-(1-ethoxycarbonyl-2-ethoxycarbonylsulfanylimidazol-4-yl)-1-methoxy-1-oxopropan-2-yl]-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N3O6S.HI/c1-7-24-15(21)18-10-11(17-14(18)26-16(22)25-8-2)9-12(13(20)23-6)19(3,4)5;/h10,12H,7-9H2,1-6H3;1H/q+1;/p-1/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVZBTBSURUDKC-YDALLXLXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=C(N=C1SC(=O)OCC)CC(C(=O)OC)[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1C=C(N=C1SC(=O)OCC)C[C@@H](C(=O)OC)[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26IN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434406 | |

| Record name | N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide | |

CAS RN |

162240-57-5 | |

| Record name | N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B29738.png)